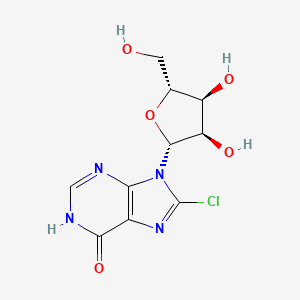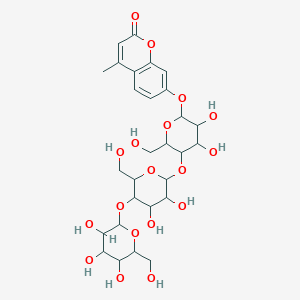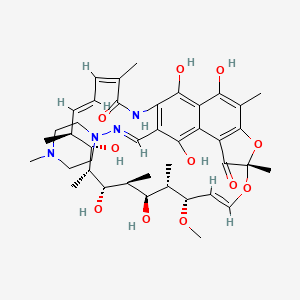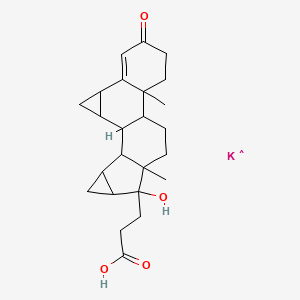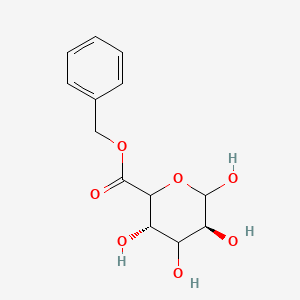
Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
Descripción general
Descripción
Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a chemical compound of interest in various synthetic and analytical chemistry research areas. Its structural complexity and functional group diversity allow for a wide range of chemical reactions and interactions, making it a valuable compound for studying organic synthesis mechanisms, molecular structure analysis, and the properties of organic compounds.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. While specific studies on Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate were not found, related research emphasizes the importance of selecting appropriate starting materials, catalysts, and reaction conditions to achieve the desired product with high yield and purity. For example, Bradbury et al. (1982) describe a synthesis involving a Cope rearrangement, highlighting the intricate planning required for synthesizing complex molecules (Bradbury, Gilchrist, & Rees, 1982).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. X-ray crystallography is a powerful tool for determining the arrangement of atoms within a molecule. For instance, Yeong et al. (2018) utilized single-crystal X-ray diffraction to study the crystal structure of a related compound, highlighting the role of hydrogen bonding in crystal packing (Yeong, Chia, Quah, & Tan, 2018).
Chemical Reactions and Properties
Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate can undergo various chemical reactions due to its functional groups. These reactions can include esterification, oxidation, and ring-opening reactions. Studies like those conducted by Gabriele et al. (2006) on tandem palladium-catalyzed oxidative aminocarbonylation-cyclization showcase the complexity and diversity of organic reactions (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystalline structure, are influenced by their molecular structure. The study of these properties is essential for the proper handling, storage, and application of these compounds. Research on related compounds, focusing on their crystalline structures and dehydration phenomena, provides insights into how molecular interactions affect physical properties (Arshad, Şahin, Zia-ur-Rehman, Shafiq, Khan, Asiri, Khan, & Alamry, 2013).
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Self-Assembly
Research on benzene-1,3,5-tricarboxamides (BTAs) showcases the importance of simple structures and supramolecular self-assembly in applications ranging from nanotechnology to biomedical fields. The self-assembly of BTAs into one-dimensional nanometer-sized rod-like structures, stabilized by threefold H-bonding, highlights the potential of similar compounds for constructing complex architectures with specific functions (Cantekin, de Greef, & Palmans, 2012).
Lignin Model Compound Studies
The acidolysis of lignin model compounds reveals intricate mechanisms involving hydride transfer and enol ether formation, suggesting the significance of chemical structures in understanding reaction pathways. This knowledge could be applied to the synthesis and modification of compounds like Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate for specific reactions and applications (Yokoyama, 2015).
Biological Activity of Carboxylic Acids
The review of natural carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic activities, underscores the importance of structural differences in determining biological properties. The diverse applications of these compounds in pharmacology and their potential for developing new therapeutic agents point to the relevance of studying the biological activities of specific carboxylate compounds like Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate (Godlewska-Żyłkiewicz et al., 2020).
Synthesis and Pharmacological Evaluation
The synthesis and evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents highlight the ongoing search for new therapeutic compounds with specific functional groups, which may include the investigation of benzyl carboxylate derivatives for similar applications (Raut et al., 2020).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as its toxicity and environmental impact.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis.
Propiedades
IUPAC Name |
benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8?,9-,10-,11?,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEUFSLWFIOAGY-SJZSRGDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C2[C@H](C([C@@H](C(O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661803 | |
| Record name | Benzyl D-threo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |
CAS RN |
135970-30-8 | |
| Record name | Benzyl D-threo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





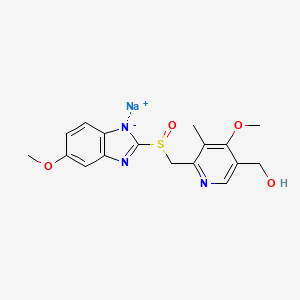
![Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-, [1S-(1alpha,2beta,5alpha)]- (9CI)](/img/no-structure.png)
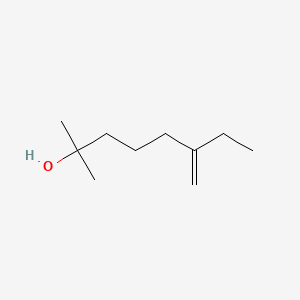
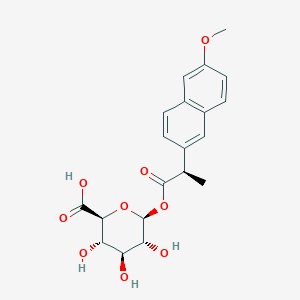
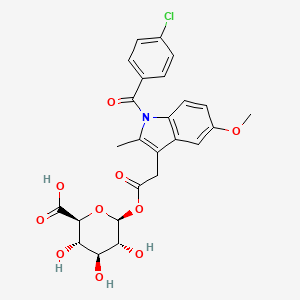
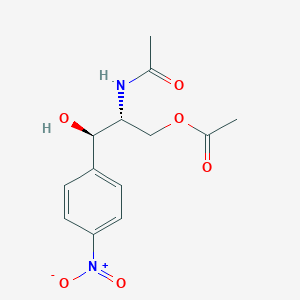
![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)
